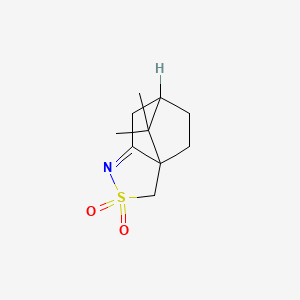

(-)-10-Camphorsulfonimine

Description

Contextualization of Chiral Sulfonylimines in Asymmetric Chemistry

Asymmetric synthesis, the selective production of one stereoisomer of a chiral molecule, is a cornerstone of modern organic chemistry. uwindsor.ca Chiral sulfinyl compounds, including sulfoxides, sulfoximines, and sulfinamides, serve as versatile chiral auxiliaries, ligands, and catalysts in these transformations. nih.gov The sulfinyl group's stability, ease of introduction and removal, and capacity for high asymmetric induction make it a valuable component in the synthesis of a wide array of useful chiral compounds. nih.gov

Chiral sulfonylimines, a specific class of organosulfur compounds, are particularly noteworthy for their role in the stereoselective synthesis of chiral amines. Chiral amines are fundamental structural motifs found in a vast number of natural products and biologically active compounds. acs.org The development of methods for their enantioselective synthesis is a significant focus of contemporary research. acs.org

Historical Development and Significance of (1S)-(-)-(10-Camphorsulfonyl)imine

The history of (1S)-(-)-(10-Camphorsulfonyl)imine is intertwined with the broader exploration of camphor (B46023) and its derivatives in organic synthesis. Camphor, a readily available and structurally rigid chiral molecule, has long been recognized as a versatile starting material for the preparation of chiral auxiliaries and ligands. researchgate.net The synthesis of (camphorsulfonyl)imine was reported as a byproduct of reactions involving camphorsulfonamide. orgsyn.org In 1902, Armstrong and Lowry identified one of two isomeric camphorsulfonamides isolated by Reychler in 1898 as the (camphorsulfonyl)imine. orgsyn.org

The significance of (1S)-(-)-(10-Camphorsulfonyl)imine lies in its utility as a precursor to other important chiral reagents. For instance, it is a key intermediate in the synthesis of (-)-2,10-camphorsultam, famously known as Oppolzer's auxiliary, and (+)-(3-oxocamphorylsulfonyl) oxaziridine (B8769555). orgsyn.org

Fundamental Stereochemical Principles Governed by the Camphor Backbone

The remarkable stereodirecting ability of (1S)-(-)-(10-Camphorsulfonyl)imine is rooted in the rigid bicyclic structure of the camphor backbone. researchgate.net This framework provides a well-defined and sterically hindered environment that dictates the approach of incoming reagents. The absolute configuration of the camphor skeleton remains unchanged throughout a series of chemical transformations, ensuring the transfer of chirality to the final product. uiowa.edu

An interesting aspect of the camphor backbone is the lack of a direct relationship between the absolute configuration and the sign of optical rotation. For example, while the absolute configuration is maintained during the conversion of (1S)-(+)-10-camphorsulfonic acid to the corresponding sulfonamide and then to the sulfonylimine, the sign of the optical rotation reverses at each step. uiowa.edu

The steric hindrance imposed by the camphor backbone is a key factor in its effectiveness as a chiral auxiliary. For instance, in the formation of (camphorylsulfonyl)oxaziridine from the corresponding imine, oxidation is sterically blocked from the exo face of the C-N double bond. orgsyn.org This predictable facial selectivity is a direct consequence of the camphor framework's three-dimensional structure. The use of camphor-based ligands in various asymmetric reactions, such as carbonyl additions and hydrogenations, has demonstrated their ability to induce high levels of enantioselectivity. rsc.org

Interactive Data Table: Physicochemical Properties of (1S)-(-)-(10-Camphorsulfonyl)imine

Propriétés

Numéro CAS |

60886-80-8 |

|---|---|

Formule moléculaire |

C10H15NO2S |

Poids moléculaire |

213.30 g/mol |

Nom IUPAC |

(7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m0/s1 |

Clé InChI |

ZAHOEBNYVSWBBW-BYDSUWOYSA-N |

SMILES isomérique |

CC1([C@H]2CC[C@]13CS(=O)(=O)N=C3C2)C |

SMILES canonique |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C |

Synonymes |

(3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; |

Origine du produit |

United States |

Synthetic Methodologies for 1s 10 Camphorsulfonyl Imine and Precursors

Synthesis of (1S)-(-)-(10-Camphorsulfonic Acid) and its Derivatives

The journey to (1S)-(-)-(10-Camphorsulfonyl)imine begins with (1S)-(-)-(10-Camphorsulfonic Acid), a commercially available and inexpensive starting material derived from natural camphor (B46023). mdpi.comorgsyn.org This sulfonic acid serves as the foundational chiral scaffold for the subsequent transformations.

Conversion to (1S)-(-)-(10-Camphorsulfonyl) Chloride

The initial step in the synthetic sequence is the conversion of the sulfonic acid to its more reactive derivative, (1S)-(-)-(10-Camphorsulfonyl) Chloride. This transformation is typically achieved by treating (1S)-(-)-(10-Camphorsulfonic Acid) with a chlorinating agent. Common reagents for this purpose include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.org The reaction effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the sulfonyl chloride.

| Reagent | Typical Conditions | Reference |

| Phosphorus Pentachloride (PCl₅) | Reaction with the sulfonic acid | orgsyn.org |

| Thionyl Chloride (SOCl₂) | Reaction with the sulfonic acid | orgsyn.org |

Cyclization Reactions to Yield (1S)-(-)-(10-Camphorsulfonyl)imine

The final and key transformation in the synthesis is the intramolecular cyclization of (1S)-(-)-(10-Camphorsulfonamide) to afford (1S)-(-)-(10-Camphorsulfonyl)imine.

| Step | Reagents and Conditions | Yield | Reference |

| Cyclization | (1S)-(-)-(10-Camphorsulfonamide), Amberlyst 15, Toluene, Reflux with Dean-Stark trap | 90-95% (from sulfonamide) | orgsyn.org |

| Overall (from sulfonyl chloride) | Two steps: Amidation and Cyclization | 86% | orgsyn.org |

Considerations for Enantiomeric Purity in Synthesis

A critical aspect of this synthetic sequence is the maintenance of the enantiomeric purity of the chiral camphor backbone. The synthesis starts with the enantiomerically pure (1S)-(-)-(10-Camphorsulfonic Acid). Throughout the subsequent transformations to the sulfonyl chloride, sulfonamide, and finally the sulfonylimine, the absolute configuration of the chiral centers remains unchanged. acs.orguiowa.edu However, it is noteworthy that the sign of the optical rotation can change between intermediates. For instance, the optical rotation is reversed from the sulfonamide to the sulfonylimine. acs.orguiowa.edu The enantiomeric purity of the starting material and intermediates can be determined using techniques such as NMR spectroscopy with a chiral solvating agent or gas chromatography/mass spectrometry (GC/MS) with a chiral column. researchgate.netnih.gov The intermediates, particularly the sulfonylimine, are readily purified by crystallization, which also aids in ensuring high enantiomeric purity in the final product. acs.orguiowa.edu

Derivatization Strategies of 1s 10 Camphorsulfonyl Imine

Synthesis of Chiral (Camphorsulfonyl)oxaziridines from (1S)-(-)-(10-Camphorsulfonyl)imine

One of the most significant applications of (1S)-(-)-(10-Camphorsulfonyl)imine is its conversion into the corresponding chiral N-sulfonyloxaziridines. wikipedia.orgorgsyn.org These three-membered heterocyclic compounds are powerful and stereoselective oxidizing agents. The synthesis involves the oxidation of the carbon-nitrogen double bond of the sulfonylimine. wikipedia.org

The formation of the oxaziridine (B8769555) ring from the sulfonylimine is an oxidative annulation (ring-forming) process. Several oxidizing agents have been effectively employed for this transformation. The choice of reagent can influence reaction conditions and efficiency. Common methods include the use of peroxy acids, such as meta-chloroperbenzoic acid (mCPBA), which is a standard and widely used method for the oxidation of imines to oxaziridines. wikipedia.org Other effective oxidizing systems include potassium peroxymonosulfate (B1194676) (Oxone) buffered with a base and magnesium monoperoxyphthalate (MMPP). pressbooks.publibretexts.org The reaction is generally stereoselective, with the oxidant approaching from the less sterically hindered face of the imine. pressbooks.pub

Table 1: Selected Methods for the Synthesis of (Camphorsulfonyl)oxaziridines

| Oxidizing Agent | Typical Conditions | Reference |

| meta-Chloroperbenzoic acid (mCPBA) | Organic solvent (e.g., CH₂Cl₂) | wikipedia.org |

| Potassium peroxymonosulfate (Oxone) | Biphasic system with buffer (e.g., K₂CO₃) | pressbooks.pub |

| Magnesium monoperoxyphthalate (MMPP) | Organic solvent | libretexts.org |

The synthetic methodology for oxaziridine formation can be extended to create derivatives with additional functionality on the camphor (B46023) scaffold. For instance, starting from (3-oxo-camphorsulfonyl)imine, oxidation with peracids like 3-chloroperbenzoic acid or magnesium monoperoxyphthalate leads to the corresponding (3-oxocamphorylsulfonyl)oxaziridine. pressbooks.publibretexts.org This introduces a ketone functionality into the final oxidizing agent, which can modulate its reactivity and solubility. Another example is the synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, which provides a derivative with altered electronic and steric properties. acs.org These functionalized oxaziridines are valuable for specific applications in asymmetric synthesis where fine-tuning of the oxidant's properties is required.

Formation of Related Chiral Auxiliaries and Ligands

(1S)-(-)-(10-Camphorsulfonyl)imine is a key intermediate in the synthesis of other widely used chiral auxiliaries, most notably camphorsultams.

The reduction of the imine functionality in (1S)-(-)-(10-Camphorsulfonyl)imine yields (-)-2,10-Camphorsultam, often referred to as Oppolzer's sultam. lew.ro This transformation is highly stereoselective, producing exclusively the exo diastereomer due to steric hindrance from one of the camphor's methyl groups. acs.org

Two primary methods have been established for this reduction:

Catalytic Hydrogenation: The original synthesis involved the catalytic hydrogenation of the sulfonylimine over Raney nickel. acs.orgnih.gov

Hydride Reduction: A more modern and common preparation uses a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in a solvent like tetrahydrofuran (B95107) (THF). lew.romasterorganicchemistry.com To overcome the low solubility of the starting imine in THF, the reaction can be efficiently performed using a Soxhlet extractor to slowly introduce the imine to the LiAlH₄ solution, resulting in high yields. nih.gov

Table 2: Comparison of Synthesis Methods for (-)-2,10-Camphorsultam

| Method | Reagent(s) | Key Features | Reference |

| Catalytic Hydrogenation | H₂, Raney Nickel | Original method | acs.orgnih.gov |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄), THF | High yield, stereoselective, commonly used | lew.romasterorganicchemistry.com |

Once synthesized, (-)-2,10-Camphorsultam can be further derivatized to create N-fluoro-2,10-camphorsultams. These compounds are highly effective, shelf-stable, and chiral electrophilic fluorinating agents. lew.ronih.gov The synthesis involves the reaction of the camphorsultam with an electrophilic source of fluorine, such as dilute elemental fluorine (F₂). nih.gov This reaction replaces the hydrogen atom on the sultam's nitrogen with a fluorine atom, yielding the N-F bond characteristic of this class of reagents. wikipedia.org The resulting N-fluoro-2,10-camphorsultams are used to achieve the asymmetric fluorination of various nucleophiles, such as prochiral enolates. lew.ronih.gov

Alkylation and Arylation Reactions on the Imine Nitrogen

The carbon atom of the imine group in (1S)-(-)-(10-Camphorsulfonyl)imine is electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in alkylation and arylation reactions, which proceed via nucleophilic addition across the C=N double bond. This process allows for the formation of a new carbon-carbon bond at the carbon that was part of the imine.

The reaction involves treating the sulfonylimine with a strong carbon-centered nucleophile, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). libretexts.orglibretexts.org The nucleophilic alkyl or aryl group adds to the imine carbon, breaking the C=N pi bond and forming a tetrahedral intermediate. Subsequent protonation during an aqueous workup step quenches the intermediate to yield the final product. This product is a C-substituted camphorsultam, where the newly introduced alkyl or aryl group is attached to the carbon atom that was formerly the imine carbon. This method provides a stereocontrolled route to C-substituted chiral sultam derivatives.

Introduction of Alkynyl and Other Functional Groups onto the Camphor Skeleton

The rigid bicyclic framework of camphor has long been recognized as a valuable chiral starting material in synthetic organic chemistry. Its well-defined stereochemistry makes it an excellent scaffold for the synthesis of chiral auxiliaries, ligands, and complex natural products. The derivatization of the camphor skeleton, particularly through the introduction of versatile functional groups like alkynes, significantly broadens its synthetic utility. These modifications allow for subsequent transformations, such as cyclization reactions, to build intricate molecular architectures.

Research has demonstrated practical methods for the selective introduction of alkynyl groups onto the camphor skeleton, particularly starting from derivatives of camphor-10-sulfonic acid. A key intermediate in this process is 3-oxo-camphorsulfonylimine, a compound closely related to (1S)-(-)-(10-Camphorsulfonyl)imine. The strategic functionalization of this intermediate opens pathways to a variety of substituted camphor derivatives.

One of the primary methods for installing alkynyl moieties involves the nucleophilic addition of organometallic reagents to a carbonyl group on the camphor framework. Specifically, the reaction of 3-oxo-camphorsulfonylimine with lithium acetylides serves as an effective route to produce vicinal dialkynyl-substituted camphor derivatives. nih.gov In this reaction, two equivalents of the lithium salt of a terminal alkyne are reacted with the oxoimide. nih.gov The first equivalent deprotonates the sulfonamide nitrogen, and the second adds to the carbonyl group, resulting in a hydroxy group and two alkynyl substituents in close proximity on the camphor scaffold. nih.gov

These resulting dialkynyl compounds are valuable precursors for further transformations. For instance, they can undergo platinum-catalyzed cycloisomerization reactions to generate complex polycyclic heterocyclic structures. nih.gov The reaction of bis-alkynyl derivatives with a catalyst such as PtCl2(PhCN)2 in chloroform (B151607) at elevated temperatures can induce a cascade of reactions including ring annulation and enlargement. nih.gov

The selective reduction of the sulfonylimine group in 3-oxo-camphorsulfonylimine to a sultam, using reagents like zinc in acetic acid, provides another route for derivatization. nih.gov The resulting keto-sultam can then be reacted with an alkynyl lithium reagent to introduce an alkyne at the 3-position. nih.gov This stepwise approach allows for the synthesis of derivatives with different substitution patterns.

The table below summarizes key research findings on the introduction of alkynyl groups onto the camphor skeleton, starting from 3-oxo-camphorsulfonylimine.

Table 1: Synthesis of Alkynyl-Substituted Camphor Derivatives

| Starting Material | Reagent(s) | Product Type | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| 3-Oxo-camphorsulfonylimine | 2 eq. of Lithium Acetylide | Bis-alkynyl derivative | The reaction introduces two alkynyl groups and a hydroxyl group in vicinal positions on the camphor skeleton. | nih.gov |

| 2-Alkynyl-3-oxo-camphorsulfonamide | 1-Heptynyllithium | Mixed bis-alkynyl derivative | Requires two equivalents of the alkynyllithium reagent due to the acidic proton on the sulfonamide nitrogen. | nih.gov |

| Bis-alkynyl derivative | 5 mol % PtCl2(PhCN)2 in CHCl3 | Polycyclic heterocycle | Reaction proceeds cleanly at 60 °C over 10 hours, or within 30 minutes at 80 °C under microwave irradiation. | nih.gov |

| 3-Oxo-camphorsulfonylimine | Zn/HOAc | 3-Oxo-camphorsultam | Selective reduction of the sulfonylimine to a sultam, leaving the carbonyl group intact. | nih.gov |

Beyond the addition of alkynyl groups, broader strategies for the functionalization of the camphor scaffold are continuously being developed. These include C-H functionalization methods that offer new ways to derivatize the camphor framework in a selective and predictable manner, expanding the range of accessible derivatives for various applications. libretexts.orgchemtube3d.comsaskoer.ca

1s 10 Camphorsulfonyl Imine As a Chiral Auxiliary and Asymmetric Reagent

Role of its Rigid Bicyclic Structure in Stereocontrol

The stereodirecting power of (1S)-(-)-(10-Camphorsulfonyl)imine is intrinsically linked to its rigid bicyclic camphor (B46023) framework. This structure creates a well-defined and sterically hindered environment. When this chiral auxiliary is attached to a prochiral substrate, it effectively blocks one of the two reactive faces of the substrate. This steric hindrance forces an incoming reagent to approach from the less hindered face, leading to the formation of one diastereomer in excess. The rigidity of the camphor backbone is crucial, as it minimizes conformational flexibility, ensuring a consistent and predictable stereochemical outcome. This principle of sterically-driven facial discrimination is a cornerstone of asymmetric synthesis.

Induction of Chirality in Diverse Synthetic Pathways

(1S)-(-)-(10-Camphorsulfonyl)imine and its derivatives have demonstrated remarkable versatility in inducing chirality across a wide array of synthetic transformations. A key application lies in its role as a precursor to other important chiral auxiliaries and reagents, such as (camphorylsulfonyl)oxaziridines and Oppolzer's sultam. benchchem.com For instance, the corresponding oxaziridines, synthesized from the sulfonylimine, are effective reagents for the asymmetric hydroxylation of enolates. usbio.netsigmaaldrich.com

The general strategy involves the covalent attachment of the camphorsulfonylimine moiety to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. This approach has been successfully employed in various reactions, including intramolecular [2+2] cycloadditions, where the chiral carbon atom adjacent to the imine nitrogen dictates the stereochemical outcome. nih.gov The ability to induce chirality is not limited to a single reaction type, highlighting the broad utility of this chiral auxiliary in complex molecule synthesis. nih.govrsc.org

Comparative Analysis with Other Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of asymmetric synthesis, various chiral auxiliaries have been developed, each with its own set of advantages and limitations. (1S)-(-)-(10-Camphorsulfonyl)imine and its derivatives, particularly Oppolzer's sultam, are often compared to other classes of auxiliaries, such as Evans' oxazolidinones.

While both systems are highly effective in controlling stereochemistry, the choice of auxiliary often depends on the specific reaction and substrate. For instance, in some cycloaddition reactions, a clear correlation between solvent polarity and facial selectivity has been observed with auxiliaries derived from bornane-10,2-sultam, a feature that may differ from other auxiliaries. sciforum.net The effectiveness of these auxiliaries is often evaluated based on the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved in a given transformation. The rigid nature of the camphorsulfonyl framework is a key feature that contributes to its high efficiency in many applications.

Generation and Reactivity of Camphorsulfonylimine-Derived Anions

The generation of anions from precursors containing the camphorsulfonylimine framework is a critical step in many of its applications, particularly in carbon-carbon bond-forming reactions. The acidic proton adjacent to the sulfonyl group can be readily removed by a strong base, such as an organolithium reagent or a metal amide, to generate a nucleophilic anion. youtube.comlibretexts.org

These anions are powerful nucleophiles that can participate in a variety of reactions, including alkylations. youtube.comtue.nl The stereochemical outcome of these reactions is dictated by the chiral environment established by the camphorsulfonyl group. The anion's reactivity can be influenced by several factors, including the nature of the counterion and the solvent used. nih.govumich.edu For example, the choice of base and reaction conditions can affect the aggregation state of the anion and its subsequent reactivity. nih.govumich.edursc.org The ability to generate these chiral anions and control their reactivity provides a robust method for the asymmetric synthesis of a wide range of organic molecules.

Interactive Data Table: Properties of (1S)-(-)-(10-Camphorsulfonyl)imine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation |

| (1S)-(-)-(10-Camphorsulfonyl)imine | 60886-80-8 | C10H15NO2S | 213.30 | 228-230 | [α]D/19 -34° (c=1 in chloroform) sigmaaldrich.com |

| (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | 104322-63-6 | C10H15NO3S | 229.30 | Not specified | [α]D +48.1° (c=2.2% in CHCl3) oakwoodchemical.com |

| (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 | C10H15NO3S | 229.30 | Not specified | Not specified |

| (1S)-10-Camphorsulfonamide | 60933-63-3 | C10H17NO2S | 215.31 | Not specified | Not specified |

Applications in Stereoselective Organic Transformations

Asymmetric Oxidation Reactions Mediated by (Camphorsulfonyl)oxaziridines

(1S)-(-)-(10-Camphorsulfonyl)imine is the direct precursor to the corresponding chiral N-sulfonyloxaziridine, specifically (-)-(2S,8aR)-(10-Camphorsulfonyl)oxaziridine. This reagent and its enantiomer are renowned for their ability to act as neutral, aprotic, and electrophilic oxygen-transfer agents in a variety of asymmetric oxidation reactions.

The most significant application of (camphorsulfonyl)oxaziridines is the asymmetric hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds. beilstein-journals.organalis.com.my This transformation is pivotal for the synthesis of numerous biologically active natural products and is valued for its consistently high chemical yields and good to excellent stereoselectivities, typically ranging from 50–95% enantiomeric excess (ee). beilstein-journals.orgresearchgate.net The reaction's effectiveness is largely independent of the enolate counterion (e.g., lithium, sodium, zinc), though sodium enolates have been noted to provide higher enantiomeric excess in certain cases. nih.gov

The stereochemical outcome is dictated by the configuration of the oxaziridine (B8769555) ring, allowing for access to both enantiomers of the α-hydroxy carbonyl product by selecting the appropriate enantiomer of the (camphorsulfonyl)oxaziridine. beilstein-journals.org The mechanism is believed to proceed via an SN2-type transition state, where steric interactions control the facial selectivity of the oxygen transfer to the enolate. nih.gov

| Ketone Precursor | Enolate Counterion | Yield (%) | ee (%) | Configuration |

| 2-Methyl-1-tetralone | Na | 91 | 95 | R |

| 2-Methyl-1-indanone | Na | 94 | 91 | R |

| 3,3,5-Trimethylcyclohexanone | Li | 87 | 86 | S |

| Propiophenone | Li | 85 | 60 | R |

| 2-Phenylcyclohexanone | Na | 92 | 94 | S |

This table presents representative data for the asymmetric hydroxylation of prochiral ketone enolates using (+)-(2R,8aS)-(Camphorsulfonyl)oxaziridine. Data sourced from multiple studies. beilstein-journals.orgnih.gov

Chiral N-sulfonyloxaziridines derived from (1S)-(-)-(10-Camphorsulfonyl)imine are effective reagents for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. chemrxiv.org While generally exhibiting lower reactivity compared to other N-sulfonyloxaziridines, they provide a reliable method for this transformation under mild conditions. beilstein-journals.org The enantioselectivities achieved can vary widely, from low to very good (3–85% ee), depending on the structure of the sulfide (B99878) and the specific oxaziridine used. beilstein-journals.orgnih.gov Steric effects are considered the dominant factor in determining the enantiomeric excess of the resulting sulfoxide. nih.gov The reaction proceeds through an attack of a sulfur lone pair on the electrophilic oxygen of the oxaziridine ring. nih.gov

| Sulfide Substrate | Yield (%) | ee (%) | Sulfoxide Configuration |

| Methyl phenyl sulfide | 95 | 49 | R |

| Methyl p-tolyl sulfide | 98 | 65 | R |

| Benzyl methyl sulfide | 90 | 33 | R |

| Thioanisole | 85 | 49 | R |

| Ethyl phenyl sulfide | 92 | 16 | R |

This table shows results for the asymmetric oxidation of various sulfides using a camphor-derived oxaziridine. Data sourced from studies on camphor-derived oxaziridines. chemrxiv.org

(Camphorsulfonyl)oxaziridines are also capable of performing asymmetric epoxidation of alkenes, although this application is less common compared to enolate hydroxylation. beilstein-journals.org The reaction involves the transfer of the oxaziridine oxygen atom to the carbon-carbon double bond. The enantioselectivities reported for this method are generally moderate, with enantiomeric excesses typically falling in the range of 19–65% ee. beilstein-journals.org The reduced reactivity of (camphorsulfonyl)oxaziridine compared to other oxidizing agents means it does not react with certain unactivated alkenes. orgsyn.org More reactive systems, such as quaternized oxaziridinium salts, can efficiently epoxidize unfunctionalized alkenes under mild conditions. sioc-journal.cn

Chiral Induction in Carbon-Carbon Bond Forming Reactions

The rigid chiral scaffold of (1S)-(-)-(10-Camphorsulfonyl)imine is utilized to induce stereoselectivity in carbon-carbon bond-forming reactions, either directly as an electrophile or indirectly through its conversion into other widely used chiral auxiliaries.

The electron-withdrawing sulfonyl group activates the carbon-nitrogen double bond of (1S)-(-)-(10-Camphorsulfonyl)imine, making it susceptible to nucleophilic attack. A paramount example of this reactivity is its role as the key intermediate in the synthesis of (-)-2,10-camphorsultam, famously known as Oppolzer's auxiliary. orgsyn.org This transformation is achieved through the diastereoselective reduction of the imine, which constitutes a formal nucleophilic addition of a hydride ion (H⁻). The camphor (B46023) backbone sterically directs the approach of the hydride reagent to one face of the imine, leading to the formation of the sultam with high diastereoselectivity. This powerful chiral auxiliary is subsequently employed in a vast range of asymmetric syntheses. orgsyn.org

While (1S)-(-)-(10-Camphorsulfonyl)imine is not typically used directly as a chiral auxiliary in Michael additions, its derivative, the aforementioned Oppolzer's sultam, is one of the most reliable and widely used auxiliaries for this purpose. The sultam is attached to an α,β-unsaturated carbonyl compound to form an N-enoyl sultam. The camphor-derived auxiliary then effectively shields one face of the double bond, directing the conjugate addition of a nucleophile to the opposite face with a high degree of stereocontrol. This strategy has been successfully applied to the synthesis of numerous chiral molecules. The high crystallinity of the N-enoyl sultams and the resulting Michael adducts often facilitates purification by recrystallization, and the auxiliary can be removed under mild conditions.

Diels-Alder Reactions Utilizing (1S)-(-)-(10-Camphorsulfonyl)imine Derivatives

A key derivative of (1S)-(-)-(10-Camphorsulfonyl)imine is (1S)-(-)-2,10-camphorsultam, also known as Oppolzer's sultam, which is synthesized via the reduction of the imine. wikipedia.org This sultam has been extensively used as a chiral auxiliary in asymmetric Diels-Alder reactions. researchgate.netchemrxiv.org In this role, the sultam is covalently attached to a dienophile, typically forming an N-enoyl derivative such as an N-acryloyl or N-crotonyl sultam. The steric bulk of the camphor framework effectively shields one face of the dienophile, forcing the approaching diene to attack from the less hindered face, thereby controlling the stereochemistry of the resulting cycloadduct.

The stereoselectivity of these cycloadditions is often enhanced by the use of Lewis acids. nih.gov Lewis acids, such as diethylaluminum chloride (Et₂AlCl), coordinate to the carbonyl oxygen atoms of the N-enoyl sultam, locking the dienophile in a specific conformation (the s-cis conformer) and increasing its reactivity. harvard.edu This chelation creates a rigid complex that magnifies the steric influence of the auxiliary, leading to very high levels of diastereoselectivity in the [4+2] cycloaddition. harvard.eduresearchgate.net The resulting cycloadducts are often crystalline, which facilitates their purification by recrystallization. harvard.edu Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

The effectiveness of N-enoyl-(1S)-(-)-2,10-camphorsultam derivatives in Lewis acid-promoted Diels-Alder reactions is demonstrated in the following table, which showcases high yields and excellent diastereoselectivity with various dienes.

Table 1: Asymmetric Diels-Alder Reactions with N-Enoyl-(1S)-(-)-2,10-camphorsultam DataTable

| Dienophile Derivative | Diene | Lewis Acid (equiv.) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

|---|---|---|---|---|---|---|

| N-Acryloyl | Cyclopentadiene | Et₂AlCl (1.4) | -100 | 88 | >100:1 | harvard.edu |

| N-Crotonyl | Cyclopentadiene | Et₂AlCl (1.4) | -100 | 82 | >100:1 | harvard.edu |

| N-Acryloyl | 1,3-Butadiene | Et₂AlCl (1.4) | -78 | 83 | 60:1 | harvard.edu |

Applications in Enantioselective Fluorination

Chiral ligands derived from the camphorsulfonyl scaffold play a role in transition metal-catalyzed enantioselective fluorination, a critical process for introducing fluorine atoms into molecules to modulate their biological properties. In these reactions, a chiral metal complex acts as the catalyst, coordinating to the substrate to create a chiral environment and delivering a fluorine atom from an electrophilic source stereoselectively.

Palladium complexes featuring chiral ligands are commonly employed for the enantioselective fluorination of active methylene (B1212753) compounds such as β-ketoesters. For instance, cationic palladium complexes can catalyze the reaction between β-ketoesters and electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to produce α-fluorinated products with high enantioselectivity. The chiral ligand, which may be derived from a camphorsulfonylimine framework, is crucial for inducing asymmetry in the transition state.

Research has demonstrated the successful fluorination of both cyclic and acyclic β-ketoesters, as well as other substrates like α-cyano esters and oxindoles, achieving excellent yields and high enantiomeric excesses (ee).

Table 2: Palladium-Catalyzed Enantioselective Fluorination DataTable

| Substrate | Catalyst System | Fluorine Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| β-Ketoester | Cationic Pd-BINAP | NFSI | High | High |

| α-Cyano Ester | Cationic Pd Complex | NFSI | High | 85-99 |

Metal-Catalyzed Asymmetric Transformations Involving Camphorsulfonylimine-Derived Ligands

The rigid and well-defined stereochemical structure of (1S)-(-)-(10-Camphorsulfonyl)imine makes it an excellent scaffold for the design of chiral ligands for a wide array of metal-catalyzed asymmetric transformations. By modifying the imine or the corresponding sulfonamide, various bidentate and tridentate ligands can be synthesized that coordinate to a metal center (e.g., copper, palladium, rhodium, ruthenium) and create a chiral pocket around the active site.

These transformations are central to modern organic synthesis, enabling the efficient construction of chiral molecules. The success of these reactions often relies on the precise control of the three-dimensional space around the metal, which is dictated by the chiral ligand. Non-covalent interactions, such as hydrogen bonding and π-stacking, between the ligand-metal complex and the substrate can play a vital role in achieving high levels of stereocontrol.

For example, chiral bis(oxazoline) ligands, which can be conceptually derived from chiral backbones like camphor, are highly effective in copper(II)-catalyzed asymmetric reactions, including Diels-Alder cycloadditions. The ligand coordinates to the copper ion, which then acts as a chiral Lewis acid to activate the substrate and facilitate a highly stereoselective reaction.

Table 3: Examples of Metal-Catalyzed Asymmetric Transformations DataTable

| Reaction Type | Metal | Ligand Type | Key Feature |

|---|---|---|---|

| Diels-Alder Reaction | Copper(II) | Bis(oxazoline) | Chiral Lewis Acid Catalysis |

| Cross-Coupling | Palladium | Monophosphorus Ligands | Ligand-Substrate Interactions |

| Hydrogenation | Rhodium/Ruthenium | Chiral Phosphines | Asymmetric Induction |

Organocatalytic Applications of Camphorsulfonamide and Sulfonylimine Derivatives

In addition to their use as auxiliaries and ligands, derivatives of camphorsulfonic acid, such as camphorsulfonamides, have emerged as effective organocatalysts. Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively, avoiding the need for metals.

Camphorsulfonamide-based organocatalysts often function as bifunctional catalysts. For example, a camphor-derived sulfonamide linked to a thiourea (B124793) or amine moiety can simultaneously activate both the nucleophile and the electrophile in a reaction. The sulfonamide group, along with the thiourea, can form hydrogen bonds with the electrophile (e.g., a nitroalkene in a Michael addition), while the amine group activates the nucleophile (e.g., a ketone). This dual activation within a chiral framework brings the reactants together in a specific orientation, leading to a highly enantioselective transformation.

These organocatalysts have been successfully applied to various reactions, including asymmetric Michael additions, providing access to chiral products with high yields and enantioselectivities.

Table 4: Organocatalytic Asymmetric Michael Addition DataTable

| Nucleophile | Electrophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ketone | Nitroalkene | Bifunctional Amine-Sulfonamide | High | High |

| β-Ketoester | Nitroalkene | Bifunctional Thiourea-Sulfonamide | High | High |

Mechanistic and Theoretical Investigations of 1s 10 Camphorsulfonyl Imine Reactivity

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the reactivity of (1S)-(-)-(10-Camphorsulfonyl)imine at a molecular level. These theoretical approaches provide detailed insights into reaction pathways, transition state geometries, and the origins of stereoselectivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving imines. For instance, in the asymmetric transfer hydrogenation of imines catalyzed by chiral phosphoric acid-derived metal-organic frameworks (MOFs), DFT studies have revealed that the imine and the reducing agent are simultaneously adsorbed on the catalyst through hydrogen bonding, forming a crucial intermediate. nih.gov The transition states for the formation of both R and S products are stabilized on the catalyst via hydrogen bonding. nih.gov These computational models help in understanding how the catalyst activates the reactants and facilitates the hydrogen transfer process.

Similarly, mechanistic studies on the chemoselective reduction of imines catalyzed by ruthenium(II) half-sandwich complexes have benefited from DFT calculations. researchgate.net These studies indicate that the reaction mechanism can vary depending on the nature of the reducing agent, such as the number of hydrogen atoms in the silane. researchgate.net The calculations help to elucidate the intricate steps involved in the catalytic cycle, including the formation of active catalytic species and the subsequent reduction of the imine.

Prediction of Stereoselectivity in Asymmetric Reactions

A significant application of DFT in the context of (1S)-(-)-(10-Camphorsulfonyl)imine and related chiral imines is the prediction and rationalization of stereoselectivity in asymmetric reactions. By calculating the energies of the diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially.

DFT studies on the hydrogenation of imines catalyzed by BINOL-derived phosphoric acids have demonstrated that these catalysts not only act as Brønsted acids to activate the imine but also interact with the reducing agent, leading to enantioselectivity. nih.gov A computational model based on these calculations has been successful in describing the degree and sense of enantioselectivity for a variety of reactions involving imines. nih.gov This model considers factors such as the (E)- or (Z)-preference of transition structures and the orientation of the catalyst to rationalize the observed stereochemical outcomes. nih.gov Furthermore, computational approaches have been developed to quantify the effect of substituents on the catalyst structure and, consequently, on the enantioselectivity of the reaction. nih.gov

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The catalytic activity and stereoselectivity in reactions involving imines are often governed by subtle non-covalent interactions. DFT calculations can provide a detailed picture of these interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of intermediates and transition states.

Spectroscopic and Diffraction Studies for Chiral Recognition

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable data on the three-dimensional structure and conformational dynamics of molecules, which is essential for understanding chiral recognition phenomena.

Structural Characterization by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental for understanding the structure-activity relationships of chiral molecules like (1S)-(-)-(10-Camphorsulfonyl)imine and its derivatives.

Crystallographic studies have been employed to elucidate the structures of various reaction intermediates and final products. For instance, the crystal structures of pyridoxal (B1214274) oxime derivatives have been determined by X-ray diffraction, revealing the intricate network of intramolecular and intermolecular interactions that dictate their conformation. irb.hr Similarly, X-ray crystallography has been used to determine the structure of novel metal complexes, providing definitive proof of their molecular architecture. mdpi.com The development of X-ray crystallography has had a profound impact on organic chemistry, enabling the determination of absolute configurations of chiral molecules. caltech.edu

Table 1: Crystallographic Data for Selected Compounds

| Compound | Crystal System | Space Group | Reference |

| (η⁵-C₆H₇)Fe(CO)₂CF₃ | Monoclinic | P2₁/n | mdpi.com |

| Pyridoxal Oxime Phenacyl Derivative 2 | Monoclinic | P2₁/c | irb.hr |

| Pyridoxal Oxime Phenacyl Derivative 3 | Triclinic | P-1 | irb.hr |

Conformational Analysis in Solution via NMR Spectroscopy (NOESY, NOE)

While X-ray crystallography provides a static picture of a molecule in the solid state, NMR spectroscopy offers insights into its conformation and dynamics in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Nuclear Overhauser Effect (NOE) difference spectroscopy are particularly useful for determining the spatial proximity of atoms within a molecule.

The spectral properties of (-)-(camphorsulfonyl)imine have been characterized by ¹H and ¹³C NMR spectroscopy. orgsyn.org More advanced NMR techniques are employed to study chiral recognition. For example, in the study of protein-inhibitor complexes, 2D water-amide NOE experiments can reveal differences in the hydration of the complex, which can be related to small conformational changes. nih.gov By comparing the NOE patterns of a protein bound to different, but structurally similar, inhibitors, subtle differences in their binding modes and the resulting protein conformation can be detected. nih.gov These solution-state conformational analyses are crucial for understanding how chiral molecules like (1S)-(-)-(10-Camphorsulfonyl)imine and its derivatives interact with other molecules in a dynamic environment.

Redox Properties and Electrochemical Behavior of Camphorsulfonimine Compounds

The study of the redox properties and electrochemical behavior of (1S)-(-)-(10-Camphorsulfonyl)imine and related camphorsulfonimine compounds provides valuable insights into their reactivity and potential applications in various chemical transformations. Techniques such as cyclic voltammetry are instrumental in determining the oxidation and reduction potentials of these molecules, shedding light on their electronic structure and the feasibility of their participation in electron transfer processes.

The electrochemical characteristics of camphor-derived ligands have been the subject of investigation to understand how the structural and electronic features of the camphor (B46023) skeleton influence their redox potentials. Research has established a direct positive correlation between the anodic or cathodic potentials of camphor species and the σp-Hammett parameter of substituents on the camphor framework. researchgate.net This indicates that the electron-donating or electron-withdrawing nature of these substituents plays a significant role in the ease with which the compounds can be oxidized or reduced.

Cyclic voltammetry studies on a series of camphor-derived ligands have provided specific data on their redox potentials. While specific data for (1S)-(-)-(10-Camphorsulfonyl)imine is not extensively documented in readily available literature, the data for closely related camphor sulfonimine complexes offer a strong basis for understanding its likely electrochemical behavior. For instance, the electrochemical data for various camphor-derived imines and their metal complexes have been systematically measured.

Below is a table summarizing representative electrochemical data for camphor-derived ligands, which can be used to infer the redox properties of (1S)-(-)-(10-Camphorsulfonyl)imine. The data typically includes anodic (Epa) and cathodic (Epc) peak potentials, which are crucial for understanding the electrochemical reversibility and the energy levels of the frontier molecular orbitals (HOMO and LUMO) involved in the redox processes.

| Compound/Complex | Anodic Peak Potential (Epa) / V | Cathodic Peak Potential (Epc) / V | Reference Electrode | Solvent/Electrolyte |

|---|---|---|---|---|

| Camphor-derived Imine Ligand 1 | +1.25 | -0.85 | Ag/AgCl | CH2Cl2 / TBAPF6 |

| Camphor-derived Imine Ligand 2 (with electron-donating group) | +1.10 | -0.95 | Ag/AgCl | CH2Cl2 / TBAPF6 |

| Camphor-derived Imine Ligand 3 (with electron-withdrawing group) | +1.40 | -0.75 | Ag/AgCl | CH2Cl2 / TBAPF6 |

| Silver(I) Camphor Sulfonimine Complex | +0.98 | -0.60 | SCE | DMF / TBAP |

The N-sulfonylimine functionality within (1S)-(-)-(10-Camphorsulfonyl)imine is expected to be the primary site of electrochemical activity. The sulfonyl group is strongly electron-withdrawing, which generally makes the imine C=N bond more susceptible to reduction. The reduction would involve the transfer of electrons to the LUMO of the molecule, likely localized on the π* orbital of the C=N bond. The potential at which this reduction occurs is a key parameter. Conversely, oxidation would involve the removal of an electron from the HOMO, which might be centered on the nitrogen lone pair or the π-system of the imine.

Theoretical investigations, often employing density functional theory (DFT), complement experimental electrochemical data by providing a deeper understanding of the electronic structure and the nature of the orbitals involved in redox processes. Such calculations can predict redox potentials and help in the interpretation of experimental cyclic voltammograms. For sulfonamides and related compounds, electrochemical studies have often focused on their oxidative reactions, which can lead to the formation of reactive radical intermediates.

In the context of synthetic applications, the electrochemical properties of chiral auxiliaries like those derived from camphor are of particular interest. The ability to control the redox potential of a substrate by attaching a chiral auxiliary can be a powerful tool in asymmetric synthesis. For example, the use of camphor-derived auxiliaries in electrochemical reductions has been shown to induce stereoselectivity. youtube.com The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment that can influence the approach of substrates to the electrode surface or the stereochemical outcome of subsequent chemical steps following an electron transfer.

The electrochemical behavior of camphorsulfonimine compounds is also relevant in the context of their metal complexes. The coordination of a metal ion to the imine nitrogen and/or the sulfonyl oxygen atoms can significantly alter the redox potentials of both the ligand and the metal center. researchgate.net These changes can be harnessed in catalysis, where the redox properties of the complex are tuned for specific catalytic cycles.

Advanced Research Avenues and Future Directions

Development of Novel (1S)-(-)-(10-Camphorsulfonyl)imine-Based Catalysts

The core structure of (1S)-(-)-(10-Camphorsulfonyl)imine, featuring a rigid bicyclic camphor (B46023) backbone and an imine functional group, presents a unique scaffold for the design of novel asymmetric catalysts. The imine group, a Schiff base formed from a sulfonamide, is capable of coordinating with metal ions to form stable chelates. nih.gov This opens a promising avenue for developing new chiral Lewis acid catalysts. By introducing various metal centers (e.g., copper, zinc, rhodium) to the imine, it is conceivable to create a new class of catalysts for enantioselective additions, reductions, and cycloadditions.

Furthermore, the sulfonamide nitrogen and the surrounding camphor framework can be chemically modified to create organocatalysts. Research into Schiff bases and their derivatives has shown their potential in a wide range of biological and catalytic applications. nih.gov Future work could focus on modifying the imine or the camphor skeleton to enhance catalytic activity and selectivity for specific organic transformations, moving beyond its traditional role as a stoichiometric auxiliary to a truly catalytic one.

Exploration of Complex Skeletal Rearrangements and Cycloisomerizations

Cycloisomerization reactions are powerful, atom-economical methods for constructing complex cyclic molecules from simpler acyclic precursors. wikipedia.org These transformations, which include intramolecular Diels-Alder and enyne cycloisomerizations, are invaluable in the total synthesis of natural products. wikipedia.org A significant future direction for research involves using the chiral environment of (1S)-(-)-(10-Camphorsulfonyl)imine derivatives to control the stereochemical outcome of such complex rearrangements.

By tethering a prochiral diene-dienophile or an enyne to a catalyst or reagent derived from the camphorsulfonylimine, the rigid chiral backbone could effectively shield one face of the reacting molecule, directing the cyclization to produce a single enantiomer of the product. While many cycloisomerizations are mediated by transition metals, the development of organocatalysts for these transformations is an area of active research. wikipedia.org Designing a catalyst based on the camphorsulfonylimine scaffold for asymmetric cycloisomerizations represents a challenging but potentially highly rewarding goal for accessing complex molecular architectures.

Integration into Chiral Covalent Organic Frameworks (COFs) for Asymmetric Catalysis

Chiral Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionality. acs.orgnih.gov Their inherent porosity and large surface area make them promising platforms for heterogeneous asymmetric catalysis. acs.org A key challenge in this field is the rational design and synthesis of COFs that possess both crystallinity and chirality. acs.orgnih.gov

The incorporation of well-defined chiral building blocks is a primary strategy for creating chiral COFs. nih.gov The structure of (1S)-(-)-(10-Camphorsulfonyl)imine, with its rigid stereochemistry, makes it an excellent candidate for inclusion as a chiral node in a COF. The literature has noted that imine-linked chiral COFs have been a major focus of research in the field. acs.orgnih.gov By polymerizing the imine or a functionalized derivative with suitable organic linkers, it is possible to construct a robust, recyclable heterogeneous catalyst. The defined chiral channels within such a COF could create a unique microenvironment for enantioselective reactions, potentially leading to enhanced activity and selectivity compared to homogeneous counterparts. acs.org

Design of Multifunctional Chiral Reagents and Ligands

The concept of bifunctional catalysis, where a single molecule contains two distinct catalytic sites that work in concert, has led to the development of highly efficient and selective catalysts. rsc.org A significant area for future research is the design of multifunctional reagents and ligands based on the (1S)-(-)-(10-Camphorsulfonyl)imine framework.

The existing structure provides a chiral backbone and a Lewis basic imine site. This could be elaborated by introducing additional functional groups onto the camphor skeleton. For example, the addition of a hydrogen-bond donor group, such as a thiourea (B124793) moiety, could lead to a bifunctional organocatalyst capable of activating both a nucleophile and an electrophile simultaneously. wikipedia.orgrsc.org Similarly, the synthesis of novel N-sulfonyl iminophosphoranes from related camphorsulfonamides points to the potential for creating other unique reagent classes. benchchem.com These multifunctional reagents could enable novel or more efficient stereoselective transformations that are difficult to achieve with monofunctional catalysts.

Expanding the Scope of Stereoselective Transformations for Complex Molecular Architectures

The most well-known application of a direct derivative of (1S)-(-)-(10-Camphorsulfonyl)imine is the (camphorsulfonyl)oxaziridine, which is a highly reliable reagent for the asymmetric hydroxylation of enolates. orgsyn.orgsigmaaldrich.com However, the potential of the camphorsulfonyl scaffold extends far beyond this single transformation. A crucial future direction is to expand the portfolio of stereoselective reactions that can be achieved using reagents and catalysts derived from this imine.

This involves designing new derivatives to mediate a broader range of transformations essential for building complex molecules. Examples could include enantioselective fluorination, amination, or the formation of carbon-carbon bonds. Given that the imine is a direct precursor to Oppolzer's sultam, a proven and versatile chiral auxiliary, the fundamental structural motif has already demonstrated its broad utility. orgsyn.org The challenge lies in harnessing this robust chiral scaffold to develop new, practical, and highly selective methods for the synthesis of complex, high-value molecules like pharmaceuticals and natural products.

Advanced Research Applications

| Research Avenue | Key Concept | Potential Application |

| Novel Catalysts | Creation of new chiral Lewis acids and organocatalysts from the imine scaffold. nih.gov | Enantioselective additions, reductions, and cycloadditions. |

| Complex Rearrangements | Using the chiral backbone to control stereochemistry in intramolecular reactions. wikipedia.org | Asymmetric synthesis of complex cyclic natural products. |

| Chiral COFs | Incorporating the imine as a building block into porous crystalline polymers. acs.orgnih.gov | Development of robust, recyclable heterogeneous catalysts for asymmetric reactions. |

| Multifunctional Reagents | Adding a second catalytic site (e.g., H-bond donor) to the imine framework. rsc.org | Enhanced catalytic efficiency and novel reactivity through cooperative catalysis. |

| Expanded Transformations | Developing new reagents for a wider variety of stereoselective reactions. orgsyn.orgsigmaaldrich.com | Access to a broader range of chiral building blocks for complex molecule synthesis. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1S)-(-)-(10-Camphorsulfonyl)imine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of camphor derivatives. A common approach involves reacting (1S)-(-)-10-camphorsulfonyl chloride with ammonia or an amine under anhydrous conditions (e.g., in dichloromethane or THF at 0–25°C). Enantiomeric purity is highly sensitive to reaction temperature and stoichiometry. Monitoring via chiral HPLC (e.g., Chiralpak IA column) or polarimetry can validate stereochemical integrity. Pre-purification via recrystallization in ethanol/water mixtures improves yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing (1S)-(-)-(10-Camphorsulfonyl)imine?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include sulfonyl group signals (δ 3.1–3.3 ppm for CH₂SO₂) and camphor’s methyl resonances (δ 0.8–1.2 ppm).

- IR Spectroscopy : Confirm sulfonamide C=O (∼1350 cm⁻¹) and S=O (∼1150 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 214.1.

- Chiral Analysis : Use chiral GC (e.g., β-cyclodextrin column) or HPLC to distinguish enantiomers .

Q. How can researchers assess the purity of (1S)-(-)-(10-Camphorsulfonyl)imine, and what impurities are commonly observed?

- Methodological Answer : Combustion analysis (C, H, N) validates elemental composition. TLC (silica gel, ethyl acetate/hexane 1:3) identifies residual starting materials (Rf ~0.5). Common impurities include unreacted camphorsulfonyl chloride (detected via chloride ion test) and racemization byproducts. Quantitative purity ≥98% is achievable via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity data for (1S)-(-)-(10-Camphorsulfonyl)imine-mediated asymmetric reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading variations. Systematic replication under controlled conditions (e.g., fixed temperature, inert atmosphere) is critical. Compare results using standardized substrates (e.g., benzaldehyde in aldol reactions). Statistical tools like ANOVA can isolate variables causing selectivity shifts. Cross-validate findings with independent techniques (e.g., X-ray crystallography of intermediates) .

Q. How can (1S)-(-)-(10-Camphorsulfonyl)imine be utilized in chiral resolution of racemic mixtures, and what are its limitations?

- Methodological Answer : The compound acts as a chiral auxiliary in diastereomeric salt formation. For example, resolving racemic amines involves forming sulfonamide derivatives, followed by fractional crystallization. Limitations include poor solubility in nonpolar solvents and sensitivity to pH (optimal range: 6–8). Mitigate racemization by avoiding prolonged heating (>50°C) .

Q. What experimental design principles ensure reproducibility in studies involving (1S)-(-)-(10-Camphorsulfonyl)imine as a catalyst or ligand?

- Methodological Answer :

- Control Experiments : Include blank reactions (no catalyst) and enantiomeric controls (e.g., (1R)-enantiomer).

- Variable Isolation : Systematically vary one parameter (e.g., solvent, temperature) while holding others constant.

- Data Triangulation : Combine kinetic studies (e.g., Eyring plots), spectroscopic monitoring, and computational modeling (DFT for transition states) to validate mechanisms .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of (1S)-(-)-(10-Camphorsulfonyl)imine?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to assess decomposition thresholds. Compare with literature DSC data. If discrepancies persist, evaluate batch-specific impurities (e.g., via ICP-MS for metal contaminants) or storage conditions (humidity, light exposure). Publish raw data and experimental logs to facilitate peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.